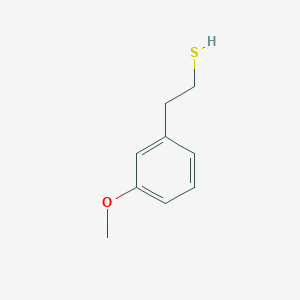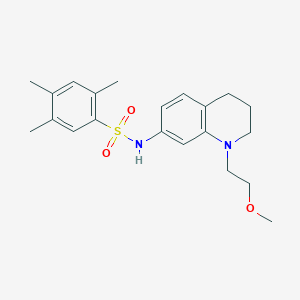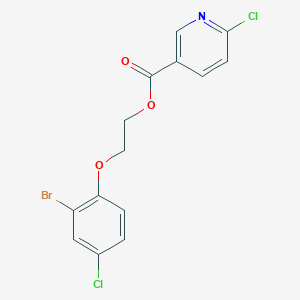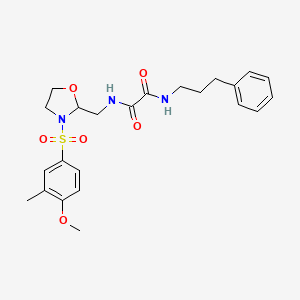
4-cyclobutyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclobutyl-1H-pyrazole is a compound with the CAS Number: 1909308-43-5 . It has a molecular weight of 122.17 and is typically stored at room temperature . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-cyclobutyl-1H-pyrazole, is a significant area of organic chemistry due to their wide range of applications . Various strategies have been employed for the synthesis of pyrazoles, such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of 4-cyclobutyl-1H-pyrazole is represented by the Inchi Code: 1S/C7H10N2/c1-2-6(3-1)7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9) . This indicates that the compound consists of 7 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives, including 4-cyclobutyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
4-cyclobutyl-1H-pyrazole is a powder that is stored at room temperature . The compound’s physical and chemical properties can be influenced by its structural variants .Applications De Recherche Scientifique
Multinuclear NMR Studies
One application of 4-cyclobutyl-1H-pyrazole is in multinuclear NMR studies. In a study, thallium tris-(pyrazol-1-yl)borates, including a derivative of 4-cyclobutyl-1H-pyrazole, were examined using 1H, 13C, and 15N NMR spectroscopy. This research provided insights into the spectral properties of these compounds, both in solution and solid state, which is crucial for understanding their structural and electronic characteristics (Claramunt et al., 2004).
Synthesis and Antioxidant Activity
Another study focused on the synthesis and characterization of various 3,5-dimethyl-1H-pyrazole derivatives, exhibiting significant in vitro antioxidant activities. These compounds, including derivatives of 4-cyclobutyl-1H-pyrazole, demonstrated potential as radical scavenging agents, highlighting their relevance in the field of antioxidant research (Karrouchi et al., 2019).
Antiproliferative Agents in Cancer Research
Pyrazole derivatives, including 4-cyclobutyl-1H-pyrazole, have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. One study found that certain pyrazole derivatives exhibited significant cytotoxic effects on breast cancer and leukemic cells, indicating their potential as small molecule inhibitors in cancer treatment (Ananda et al., 2017).
Development of Anticancer Drugs
Pyrazole derivatives are also investigated for their potential as anticancer drugs. A study focusing on the synthesis of pyrazolyl thiourea derivatives, including 4-cyclobutyl-1H-pyrazole derivatives, demonstrated their modest apoptotic effects in human cancer cells. These findings suggest their potential for further development as anticancer drugs (Nițulescu et al., 2015).
Cyclin-Dependent Kinase Inhibitors
In the field of medicinal chemistry, 3,5,7-substituted pyrazolo[4,3-d]pyrimidines, including 4-cyclobutyl-1H-pyrazole derivatives, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in drug development. These compounds have demonstrated strong antiproliferative activity and the ability to induce apoptosis in lymphoma cell lines, underscoring their significance in developing new therapies (Jorda et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-cyclobutyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6(3-1)7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZYXRFQHRMMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclobutyl-1H-pyrazole | |
CAS RN |
1909308-43-5 |
Source


|
| Record name | 4-cyclobutyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873106.png)
![8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2873107.png)

![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2873110.png)
![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)
![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide](/img/structure/B2873115.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)




![4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2873127.png)